Phg-gly-OH

Description

BenchChem offers high-quality Phg-gly-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phg-gly-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-amino-2-phenylacetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-9(7-4-2-1-3-5-7)10(15)12-6-8(13)14/h1-5,9H,6,11H2,(H,12,15)(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXOMNKURQBXLP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

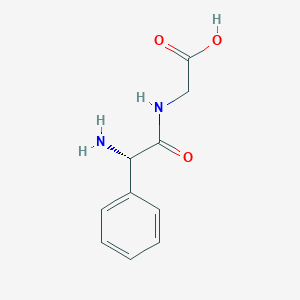

Phg-gly-OH chemical structure and molecular weight

Technical Guide: Physicochemical Characterization and Synthetic Utility of Phg-Gly-OH

Executive Summary

This technical guide provides a comprehensive analysis of Phenylglycylglycine (Phg-Gly-OH), a dipeptide of significant interest in medicinal chemistry and peptide therapeutics. Unlike the common phenylalanine (Phe) residue, phenylglycine (Phg) contains a phenyl ring directly attached to the

Chemical Identity and Structure

Phg-Gly-OH is a dipeptide composed of a phenylglycine residue coupled to a glycine residue with a free C-terminal carboxylic acid.

Nomenclature and Identifiers

-

IUPAC Name: 2-[[2-amino-2-phenylacetyl]amino]acetic acid[1]

-

Abbreviation: H-Phg-Gly-OH

-

Molecular Formula:

[1][3]

Stereochemical Variants: The biological activity and application depend heavily on the stereochemistry of the Phg residue.

-

L-Phg-Gly-OH (S-isomer): Used in standard peptide synthesis and chiral resolution studies.

-

D-Phg-Gly-OH (R-isomer): Common impurity or degradation product in

-lactam antibiotics (e.g., Cefaclor, Cephalexin) which utilize D-phenylglycine side chains.-

CAS Number: 6453-64-1[1]

-

Molecular Weight Calculation

The molecular weight is derived from the sum of the residue masses minus the water molecule lost during peptide bond formation.

| Component | Formula | Monoisotopic Mass (Da) | Contribution |

| Phg Residue | 133.05 | N-terminal residue | |

| Gly Residue | 57.02 | C-terminal residue | |

| Water (End Groups) | 18.01 | Terminal H and OH | |

| Total | 208.08 | Exact Mass |

-

Average Molecular Weight: 208.21 g/mol [3]

Structural Visualization

The following diagram illustrates the chemical connectivity of L-Phg-Gly-OH.

Caption: Structural connectivity of Phg-Gly-OH highlighting the steric bulk of the phenyl group at the N-terminal

Physicochemical Properties

Understanding the physicochemical behavior of Phg-Gly-OH is critical for purification and formulation.

-

Solubility: Moderately soluble in water; solubility increases significantly in acidic (pH < 3) or basic (pH > 9) buffers due to ionization of the terminal amine or carboxyl group.

-

Isoelectric Point (pI): Estimated at ~5.8.[7]

-

pKa (COOH): ~3.1 (Typical for dipeptides)

-

pKa (NH3+): ~8.1 (Lower than free amino acids due to electron-withdrawing effect of the amide bond).

-

-

UV Absorbance: The phenyl ring provides a chromophore with

around 257 nm, allowing detection by UV-Vis spectroscopy, unlike simple aliphatic peptides.

Synthetic Protocols

The synthesis of Phg-Gly-OH requires careful attention to racemization, as the phenylglycine

Solid-Phase Peptide Synthesis (SPPS) Workflow

Objective: Synthesize H-L-Phg-Gly-OH using Fmoc chemistry on Wang resin.

Reagents:

-

Resin: Fmoc-Gly-Wang Resin (Loading: 0.6–0.8 mmol/g).

-

Coupling: Fmoc-L-Phg-OH (3 eq), HBTU (2.9 eq), DIPEA (6 eq).

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage: 95% TFA, 2.5% TIS, 2.5%

.

Protocol:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection (Gly): Treat with 20% Piperidine/DMF (

min). Wash with DMF ( -

Activation: Dissolve Fmoc-L-Phg-OH and HBTU in DMF. Add DIPEA immediately before adding to resin to minimize racemization.

-

Coupling: Shake at room temperature for 45–60 min. Note: Extended coupling times increase racemization risk for Phg.

-

Final Deprotection: Remove N-terminal Fmoc group with 20% Piperidine/DMF.

-

Cleavage: Treat resin with TFA cocktail for 2 hours. Precipitate in cold diethyl ether.

Solution Phase Synthesis (Dipeptide Scale-up)

For larger quantities (>5g), solution phase synthesis via active ester is preferred.

-

Activation: React Boc-L-Phg-OH with N-hydroxysuccinimide (HOSu) and DCC in THF to form Boc-L-Phg-OSu.

-

Coupling: Dissolve Glycine (free acid) in

solution (pH 8.5). Add Boc-L-Phg-OSu solution dropwise. -

Workup: Acidify to pH 2, extract with Ethyl Acetate.

-

Deprotection: Remove Boc group with TFA/DCM (1:1).

Synthesis Workflow Diagram

Caption: Step-by-step Fmoc-SPPS workflow for Phg-Gly-OH synthesis emphasizing the critical racemization control point.

Analytical Characterization

To validate the identity and purity of Phg-Gly-OH, the following methods are standard.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: 254 nm (Phenyl ring absorption) and 214 nm (Peptide bond).

-

Retention: Phg-Gly-OH will elute later than Gly-Gly due to the hydrophobicity of the phenyl ring but earlier than Phe-Gly due to the lack of the methylene spacer.

Mass Spectrometry (MS)

-

Ionization: ESI (Electrospray Ionization) in Positive Mode.[8]

-

Expected Ion

: 209.09 m/z. -

Fragmentation: MS/MS fragmentation typically yields a major peak at 134 m/z (Phg immonium ion) or loss of the glycine moiety.

Applications in Drug Development

Antibiotic Impurity Profiling

D-Phg-Gly-OH (CAS 6453-64-1) is a known degradation product of cephalosporins like Cefaclor . Under hydrolytic conditions, the

Steric Probes in Peptidomimetics

In medicinal chemistry, replacing Phenylalanine (Phe) with Phenylglycine (Phg) restricts the conformational freedom of the peptide backbone (

References

-

PubChem. (2025).[1][8] Phenylglycylglycine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Phenylglycylglycine | C10H12N2O3 | CID 193424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.usp.org [store.usp.org]

- 3. 134624-91-2|PHg-gly-oh|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 134624-91-2 | L-苯基甘氨酰甘氨酸 | H-L-Phg-Gly-OH | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]

- 6. 134624-91-2・Phg-gly-oh・Phg-gly-oh【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. scribd.com [scribd.com]

- 8. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling of H-Phg-Gly-OH: Physicochemical Basis & Experimental Determination

The following technical guide details the solubility profile of H-Phg-Gly-OH (L-Phenylglycyl-glycine) . This document is structured for researchers requiring precise physicochemical insights for synthesis, purification, and formulation.

Executive Summary

H-Phg-Gly-OH is a dipeptide combining the sterically constrained, hydrophobic residue Phenylglycine (Phg) with the flexible, hydrophilic residue Glycine (Gly) . Unlike its structural analog Phenylalanine (Phe), Phg possesses a phenyl ring directly attached to the

The solubility of H-Phg-Gly-OH is governed by its zwitterionic lattice energy in the solid state versus its solvation energy in liquid media. It exhibits a "U-shaped" pH-solubility profile in aqueous media, with minimum solubility at its isoelectric point (pI ~5.8) and high solubility in high-dielectric organic solvents (DMSO, HFIP).

Part 1: Molecular Architecture & Physicochemical Basis

To predict and manipulate the solubility of H-Phg-Gly-OH, one must understand the competition between its crystal lattice forces and solvent interactions.

The "Phenylglycine Effect"

While Phenylalanine (Phe) has a benzyl side chain (

-

Electronic Impact: The electron-withdrawing nature of the phenyl ring reduces the basicity of the N-terminal amine. The pK

of the Phg amine (~6.8–7.0) is significantly lower than that of Phe (~9.1) or Gly (~9.6).[1][2][3] -

Steric Impact: The direct attachment restricts conformational freedom (

angles), leading to tighter crystal packing and higher lattice energy, which generally opposes dissolution.

The Zwitterionic Lock

At neutral pH, H-Phg-Gly-OH exists as a zwitterion (

Solvation Mechanism Diagram

The following diagram illustrates the solvation barriers and the requisite solvent properties to overcome them.

Part 2: Solubility Profile Matrix

The following data summarizes the solubility behavior of H-Phg-Gly-OH. Note that specific values can vary based on the solid-state polymorph; these descriptions represent the thermodynamic equilibrium of the amorphous/microcrystalline solid.

Table 1: Comparative Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Mechanism / Notes |

| Aqueous (Neutral) | Water (pH 5–6) | Moderate/Low | Soluble, but limited by Phg hydrophobicity. Minimized at pI. |

| Aqueous (Acidic) | 0.1 M HCl / 1% AcOH | High | Protonation of C-term ( |

| Aqueous (Basic) | 0.1 M NaOH / 1% NH | High | Deprotonation of N-term ( |

| Polar Aprotic | DMSO, DMF, NMP | Very High | High dielectric constant ( |

| Polar Protic | Methanol, Ethanol | Low | Insufficient dielectric strength to break zwitterionic lattice effectively. |

| Fluorinated | HFIP, TFE | High | Strong H-bond donor capability disrupts peptide backbone aggregation. |

| Non-Polar | DCM, Ethyl Acetate, Hexane | Insoluble | Cannot solvate the charged termini of the zwitterion. |

Critical Insight: The pH Window

Due to the lower pK

-

Solubility Window: To achieve

in aqueous media, adjust pH to < 3.0 or > 8.0 . -

Caution: Avoid pH > 11 for prolonged periods to prevent racemization of the sensitive Phenylglycine

-proton.

Part 3: Experimental Determination Protocol

Do not rely on literature values for critical formulation work, as polymorphism and residual salts (TFA/HCl) drastically alter solubility. Use this self-validating protocol.

Saturation Shake-Flask Method (HPLC Quantification)

Objective: Determine the thermodynamic solubility of H-Phg-Gly-OH in a specific solvent system.

Materials:

-

H-Phg-Gly-OH (solid).

-

Target Solvent (e.g., PBS pH 7.4, MeOH).

-

Syringe Filter (0.22 µm PVDF or PTFE).

-

HPLC System (C18 column).

Workflow:

-

Supersaturation: Add excess H-Phg-Gly-OH solid to 1 mL of solvent in a glass vial. (Target visual precipitation; start with 50 mg).

-

Equilibration: Agitate at 25°C for 24 hours. (Use a thermomixer or shaker plate).

-

Clarification: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant using a 0.22 µm filter.

-

Check point: If the filtrate is cloudy, centrifugation was insufficient. Re-spin.

-

-

Quantification: Dilute the filtrate 1:10 or 1:100 in mobile phase and inject into HPLC.

-

Calculation: Compare peak area to a standard curve of H-Phg-Gly-OH (0.1 – 1.0 mg/mL).

-

Diagram: Solubility Determination Workflow

Part 4: Applications & Strategic Recommendations

Synthesis & Purification[4]

-

Reaction Solvent: Perform coupling reactions in DMF or NMP . Avoid DCM as the zwitterionic dipeptide will precipitate, potentially trapping impurities.

-

Workup: If the product is H-Phg-Gly-OH (free acid), precipitate it from the reaction mixture by adding Diethyl Ether or Acetonitrile .

-

Purification: Use Reverse Phase HPLC (C18).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Note: The phenyl ring provides good retention on C18, allowing separation from glycine or inorganic salts.

-

Formulation

-

Injectables: For aqueous formulations, use a buffer system (Citrate or Acetate) to hold the pH away from the pI (5.8). A pH of 4.0 is often ideal for stability and solubility.

-

Cosolvents: If higher concentration is needed at neutral pH, add Propylene Glycol or PEG-400 (up to 20% v/v) to lower the dielectric requirement.

References

-

Physicochemical Properties of Amino Acids

-

Phenylglycine Characteristics

-

Peptide Solubility Prediction

-

Black, S. D., & Mould, D. R. (1991). Development of hydrophobicity parameters to analyze proteins which bear post-translational modifications. Analytical Biochemistry, 193(1), 72-82. Link

-

-

Synthesis and Properties of Phenylglycine Peptides

-

U.S. Patent 3,532,736. (1970). Novel amino acid protecting group. (Describes synthesis and properties of D-phenylglycylglycine derivatives). Link

-

-

General Solubility Guidelines

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. study.com [study.com]

- 4. US3532736A - Novel amino acid protecting group - Google Patents [patents.google.com]

- 5. US3467690A - 3,5-dimethoxybenzyl carbonate esters - Google Patents [patents.google.com]

- 6. N-Phenylglycine [webbook.nist.gov]

Biological Activity of Phenylglycine-Containing Peptides: A Technical Guide

Executive Summary

This guide addresses the structural, synthetic, and biological dimensions of peptides containing Phenylglycine (Phg).[1][2][3] Unlike its homolog Phenylalanine (Phe), Phg possesses a phenyl ring attached directly to the

Part 1: Structural & Physicochemical Properties[2][4][5]

Conformational Constraints

The direct attachment of the phenyl ring to the

-

Ramachandran Restriction: Phg residues severely restrict the

and -

-

Proteolytic Stability

Phg is a non-proteinogenic amino acid.[1][2][4][5] Endogenous proteases (e.g., chymotrypsin, trypsin) generally do not recognize the Phg side chain efficiently due to the steric bulk proximal to the scissile bond. Consequently, incorporating Phg into peptide sequences significantly extends plasma half-life (

Table 1: Comparative Properties of Phenylalanine (Phe) vs. Phenylglycine (Phg)

| Feature | L-Phenylalanine (Phe) | L-Phenylglycine (Phg) | Biological Impact |

| Side Chain | Phg has higher steric bulk at | ||

| Acidity ( | Low ( | High ( | Phg is highly prone to racemization. |

| Conformation | Flexible | Rigid / Constrained | Phg stabilizes |

| Proteolysis | Susceptible | Resistant | Phg improves metabolic stability. |

Part 2: Synthesis & Handling (The Racemization Challenge)

The Mechanism of Racemization

The

-

Risk Factor: During base-mediated coupling (Fmoc-SPPS), the

-proton is easily abstracted, leading to a planar enolate intermediate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture (DL-peptide).

Validated Protocol for Epimerization-Free Synthesis

To ensure structural integrity, the following protocol minimizes base exposure and activates the carboxyl group without abstracting the

Protocol: Low-Racemization Coupling of Fmoc-Phg-OH

-

Reagents:

-

Coupling Reagent: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) OR COMU.

-

Base: TMP (2,4,6-Trimethylpyridine) or Collidine. Avoid DBU or excess DIEA.

-

Solvent: DMF or DCM (Anhydrous).

-

-

Workflow:

-

Step 1 (Pre-activation): Dissolve Fmoc-Phg-OH (3 eq) and DEPBT (3 eq) in DMF. Add TMP (3 eq) immediately prior to addition to the resin.

-

Step 2 (Coupling): Add mixture to the resin.[6] Allow reaction for 60 minutes.

-

Step 3 (Monitoring): Perform a Kaiser test. If incomplete, do not use strong base for recoupling. Repeat with fresh reagents.

-

Step 4 (Deprotection): Use 20% Piperidine in DMF. Note: The Phg residue itself is stable to deprotection conditions once coupled; the risk is primarily during the activation of the free acid.

-

-

Validation:

-

Analyze crude product via C18 RP-HPLC. Racemized peptides (D-Phg) typically elute earlier than L-Phg analogs due to disrupted hydrophobic binding domains.

-

Figure 1: Synthetic workflow distinguishing high-risk base-catalyzed pathways from the optimized low-racemization protocol.

Part 3: Biological Implications & Case Studies

Mechanism of Action: Glycopeptide Antibiotics

The most prominent biological application of Phg derivatives (e.g., 4-hydroxyphenylglycine, Hpg) is in the Vancomycin family.[3]

-

Role of Phg: The rigidity of the Phg/Hpg residues locks the peptide backbone into a rigid "cup" shape.

-

Target Binding: This pre-organized conformation is entropically favorable for binding the D-Ala-D-Ala terminus of bacterial peptidoglycan precursors.

-

Outcome: Inhibition of cell wall cross-linking (transpeptidation), leading to bacterial lysis.

Case Study: Odevixibat (IBAT Inhibitor)

Odevixibat is a recently approved drug for Progressive Familial Intrahepatic Cholestasis (PFIC).[7]

-

Structure: Contains a D-4-hydroxyphenylglycine moiety.

-

Function: The Phg-derivative provides a specific steric fit into the Ileal Bile Acid Transporter (IBAT), preventing bile acid reuptake. This demonstrates the utility of Phg in designing peptidomimetics with high receptor selectivity and metabolic stability.

Visualizing the Mechanism

The following diagram illustrates the critical role of Phg-stabilized conformation in the mechanism of action for Vancomycin-class antibiotics.

Figure 2: Mechanism of Action for Phg-containing glycopeptides. The rigidity provided by Phg is essential for the entropic favorability of target binding.

Part 4: Experimental Protocols for Activity Assessment

Proteolytic Stability Assay

To verify the enhanced stability of Phg-containing peptides:

-

Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

-

Incubation: Add Chymotrypsin (enzyme:substrate ratio 1:100). Incubate at 37°C.

-

Sampling: Aliquot at 0, 1, 4, 8, and 24 hours. Quench with 1% TFA.

-

Analysis: Monitor degradation via HPLC. Phg-peptides should show >90% integrity at 4 hours, whereas Phe-analogs typically degrade <50%.

Circular Dichroism (CD) Spectroscopy

To confirm conformational rigidity:

-

Solvent: Prepare samples in water and TFE (Trifluoroethanol) mixtures.

-

Measurement: Scan 190–250 nm.

-

Interpretation: Phg-peptides often exhibit stable spectra resistant to thermal denaturation or solvent changes, indicative of a rigidified secondary structure (e.g., stable

-turn).

References

-

Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.[8] Tetrahedron Letters.[4][8]

-

Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.[1][2][8] Natural Product Reports.[1][8]

-

Elsawy, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions.[8] Journal of Peptide Science.[8]

-

Bertouille, et al. (2025). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels. Materials Today Chemistry.

-

FDA Drug Approvals. Odevixibat (Bylvay) Prescribing Information.

Sources

- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]

- 5. Phenylglycine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Precision Synthesis of H-Phg-Gly-OH

The following Application Note and Protocol is designed for Researchers, Scientists, and Drug Development Professionals requiring high-fidelity synthesis of the dipeptide H-Phg-Gly-OH .

This guide deviates from standard generic protocols to address the two specific chemical liabilities of this sequence:

-

Racemization of Phenylglycine (Phg): The

-proton of Phg is benzylic and highly acidic, making it prone to base-catalyzed epimerization during activation and coupling. -

Diketopiperazine (DKP) Formation: Dipeptides bound to resin via ester linkages are thermodynamically driven to cyclize and cleave prematurely (DKP formation) upon N-terminal deprotection.[1]

Executive Summary & Strategic Analysis

Synthesizing the dipeptide H-Phg-Gly-OH presents a deceptive challenge. While short, the sequence combines a sterically sensitive, racemization-prone non-standard amino acid (Phg) with a C-terminal Glycine that, when resin-bound, facilitates rapid Diketopiperazine (DKP) cyclization.

Standard SPPS protocols (e.g., Wang resin, HBTU/DIEA activation) will likely result in <50% yield and significant D-Phg contamination .

The Optimized Strategy:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin is mandatory. Its steric bulk inhibits DKP formation, and its high acid sensitivity allows for mild cleavage.

-

Coupling Chemistry: DIC/Oxyma Pure is selected over HBTU/DIEA. The absence of tertiary bases (like DIEA) during activation is critical to preserving the chiral integrity of Phg.

-

Cleavage Pathway: A "Protected Cleavage" strategy is recommended. The peptide is cleaved from the resin retaining the N-terminal Fmoc group to prevent DKP, followed by solution-phase deprotection.

Mechanistic Pathways & Risks

Diketopiperazine (DKP) Formation

DKP formation is the primary failure mode for dipeptide synthesis on resin. Upon removal of the N-terminal Fmoc group, the free amine can attack the C-terminal resin ester linkage, forming a cyclic dipeptide and detaching from the resin.

Figure 1: Mechanism of premature cleavage via DKP formation. 2-CTC resin suppresses the 'Cyclization' step via steric hindrance.

Materials & Reagents

| Component | Specification | Rationale |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Steric bulk prevents DKP; allows mild 1% TFA cleavage. |

| Amino Acid 1 | Fmoc-Gly-OH | C-terminal residue.[2] |

| Amino Acid 2 | Fmoc-Phg-OH | N-terminal residue (Racemization prone).[3][4][5] |

| Coupling Reagent | DIC (Diisopropylcarbodiimide) | Carbodiimide activation avoids base-catalyzed racemization. |

| Additive | Oxyma Pure | Superior to HOBt/HOAt for suppressing racemization. |

| Solvent | DMF (Peptide Grade) | Standard solvent.[1] |

| Cleavage Acid | TFA (Trifluoroacetic acid) | Used at 1% concentration for protected cleavage. |

Experimental Protocol

Phase 1: Resin Loading (Fmoc-Gly-OH)

Objective: Load the first amino acid onto 2-CTC resin without maximizing loading (lower loading reduces aggregation).

-

Resin Preparation:

-

Weigh 1.0 g of 2-CTC resin (typical substitution 1.0–1.6 mmol/g).

-

Swell in dry DCM (10 mL) for 20 minutes. Drain.

-

-

Loading Solution:

-

Dissolve Fmoc-Gly-OH (0.6 eq relative to resin capacity) in DCM (10 mL).

-

Add DIPEA (4.0 eq). Note: DIPEA is safe here as Gly is achiral.

-

-

Coupling:

-

Capping (Methanolysis):

-

Add HPLC-grade Methanol (1 mL) to the reaction mixture (to cap unreacted chloride sites). Agitate for 15 minutes.

-

Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.

-

-

Fmoc Removal (Gly):

-

Treat with 20% Piperidine/DMF (2 x 10 min).

-

Wash thoroughly: 5x DMF, 5x DCM. Ensure all piperidine is removed.

-

Phase 2: Coupling Fmoc-Phg-OH (The Critical Step)

Objective: Couple Phg without racemization. Avoid HBTU/HATU/DIEA.

-

Activation Cocktail:

-

Calculate 3.0 eq of Fmoc-Phg-OH .

-

Calculate 3.0 eq of Oxyma Pure .

-

Dissolve both in minimal DMF.

-

Add 3.0 eq of DIC .

-

Pre-activation: Allow to react for 2 minutes (no longer) to form the active ester.

-

-

Coupling:

-

Add the pre-activated mixture to the resin-bound H-Gly-2-CTC.

-

Agitate for 60 minutes at room temperature.

-

-

Monitoring:

-

Perform a Kaiser Test.[7] If blue (incomplete), recouple using fresh reagents. Do not extend time indefinitely as this risks epimerization.

-

-

Washing:

-

Wash resin: 4x DMF, 4x DCM.

-

Phase 3: Cleavage & Deprotection (The "Safe" Route)

Rationale: To strictly avoid DKP, we cleave the peptide from the resin while the Fmoc group is still attached (Fmoc-Phg-Gly-OH). We then remove the Fmoc group in solution.

Step A: Mild Acid Cleavage (1% TFA)

-

Prepare 1% TFA in DCM (v/v).

-

Treat resin with 10 mL of solution for 2 minutes .

-

Filter the solution directly into a flask containing 1 mL of Pyridine (or 5% DIPEA in MeOH) to immediately neutralize the acid (preventing premature Fmoc removal or hydrolysis).

-

Repeat this mild acid treatment 5–6 times.

-

Combine filtrates and concentrate under reduced pressure (Rotavap) to obtain the protected intermediate: Fmoc-Phg-Gly-OH .

Step B: Solution Phase Fmoc Removal

-

Redissolve the residue in 20% Diethylamine (DEA) in Acetonitrile (or DMF). DEA is easier to evaporate than piperidine.

-

Stir for 30 minutes at room temperature.

-

Workup: Evaporate the solvent and DEA. The residue contains H-Phg-Gly-OH and the fulvene adduct.

-

Purification: Triturate with cold diethyl ether (to remove fulvene) or proceed directly to Prep-HPLC.

Quality Control & Analysis

Analytical Expectations:

-

Target Mass: Calculate monoisotopic mass for H-Phg-Gly-OH (

).-

MW: ~208.21 g/mol .

-

[M+H]+: 209.22.

-

-

Chiral Purity Check:

-

Standard C18 HPLC may not separate D-Phg from L-Phg isomers.

-

Marfey's Reagent (FDAA) derivatization or a Chiral Column (e.g., Chiralpak) is required to quantify % racemization.

-

Data Summary Table:

| Parameter | Standard Protocol (Wang/HBTU) | Optimized Protocol (2-CTC/DIC/Oxyma) |

| DKP Formation | High (>30% loss) | Negligible (<1%) |

| Phg Racemization | High (5–15% D-isomer) | Low (<0.5% D-isomer) |

| Crude Yield | Low | High |

| Cleavage Condition | 95% TFA (Harsh) | 1% TFA (Mild) |

Workflow Visualization

Figure 2: Optimized SPPS Workflow prioritizing Route B to eliminate DKP formation.

References

-

Steinauer, R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science.[12]

-

Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.

-

Bachem. Solid Phase Peptide Synthesis (SPPS) explained.

-

Creative Peptides. Strategies to Mitigate Diketopiperazine (DKP) Formation.

-

Gong, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation. PMC.

Sources

- 1. benchchem.com [benchchem.com]

- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptide.com [peptide.com]

- 9. rsc.org [rsc.org]

- 10. bachem.com [bachem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. mesalabs.com [mesalabs.com]

Application Note: Kinetic Profiling of Sterically Hindered Dipeptides (Phg-Gly-OH)

This Application Note and Protocol Guide details the kinetic characterization of the enzymatic hydrolysis of L-Phenylglycyl-Glycine (Phg-Gly-OH) .

This guide focuses on the unique steric challenges imposed by the non-proteinogenic amino acid Phenylglycine (Phg) . Unlike Phenylalanine (Phe), Phg lacks a methylene spacer between the

Introduction & Mechanistic Rationale

The hydrolysis of L-Phenylglycyl-Glycine (Phg-Gly-OH) represents a distinct class of enzymatic challenges compared to standard peptide substrates.[1] In drug development, Phg is frequently incorporated into semi-synthetic antibiotics (e.g., Ampicillin, Cephalexin) and peptide-based prodrugs to resist rapid degradation by serum proteases.[1][2]

The Steric "Anchor" Effect:

In standard amino acids like Phenylalanine (Phe), the

-

Steric Clash: The phenyl ring interferes with the catalytic triad's approach to the scissile peptide bond.[1]

-

Electronic Modulation: The proximity of the aromatic ring to the carbonyl carbon alters the electrophilicity of the peptide bond, affecting the formation of the tetrahedral intermediate.[1]

Target Enzymes:

-

Aminopeptidases (e.g., Leucine Aminopeptidase, LAP): Typically hydrolyze N-terminal residues.[1][2] The Phg-Gly bond often exhibits a

that is orders of magnitude lower than Phe-Gly, serving as a "metabolic brake."[1] -

Penicillin G Acylase (PGA): While primarily a deacylating enzyme, PGA recognizes the Phg moiety (similar to Ampicillin) and can hydrolyze Phg-peptide bonds, often used in biocatalytic resolution of chiral amines.[1]

Experimental Workflow

The following diagram outlines the complete workflow for determining the kinetic stability of Phg-Gly-OH, from substrate preparation to Michaelis-Menten modeling.

Caption: Workflow for kinetic characterization of Phg-Gly-OH hydrolysis using discontinuous HPLC monitoring.

Detailed Protocol: Enzymatic Hydrolysis Assay

Materials Required

-

Substrate: L-Phenylglycyl-Glycine (Phg-Gly-OH), >98% purity.[1][2]

-

Enzyme: Aminopeptidase M (APM) (EC 3.4.11.[1]2) or Leucine Aminopeptidase (LAP) (EC 3.4.11.1).[1]

-

Note: For biocatalytic studies, Penicillin G Acylase (PGA) (EC 3.5.1.[1]11) may be used.

-

-

Buffer: 50 mM Potassium Phosphate, pH 7.4 (physiological) or pH 8.0 (optimal for APM).

-

Quenching Solution: 10% Trifluoroacetic acid (TFA) or Acetonitrile (HPLC grade).[1]

-

Internal Standard: L-Tryptophan (Trp) or Benzoic Acid (final conc. 100 µM) to correct for injection variability.

Step 1: Substrate Stock Preparation

-

Dissolve Phg-Gly-OH in Milli-Q water to create a 20 mM stock solution .

-

Critical: Phg-peptides can be prone to diketopiperazine (DKP) formation (cyclization) at neutral pH over long periods.[1] Prepare fresh or store at -20°C.

-

Filter through a 0.22 µm PVDF membrane.[1]

Step 2: Enzyme Working Solution

-

Dilute the enzyme in the reaction buffer to a concentration that yields ~10-15% substrate conversion within 30 minutes.

-

Optimization: Start with 0.1 Units/mL for commercial Aminopeptidase M.[1]

Step 3: Kinetic Assay Setup (96-well or Microtube)

Run reactions in triplicate for at least 5 substrate concentrations (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mM).

| Component | Volume (µL) | Final Conc. |

| Phosphate Buffer (pH 7.4) | 180 - X | 50 mM |

| Phg-Gly-OH Stock | X | 0.5 - 10 mM |

| Pre-incubate at 37°C for 5 min | ||

| Enzyme Solution | 20 | ~0.01 U/mL |

| Total Volume | 200 |

Step 4: Sampling and Quenching

-

Incubate the reaction mixture at 37°C in a thermomixer (500 rpm).

-

At defined time points (e.g., 0, 5, 10, 15, 30, 60 min), withdraw 50 µL aliquots.

-

Immediately transfer into tubes containing 50 µL of Quenching Solution (10% TFA).

-

Vortex for 10 seconds and centrifuge at 12,000 x g for 5 minutes to pellet precipitated protein.

-

Transfer supernatant to HPLC vials.[1]

Analytical Protocol: HPLC Quantification

Since Glycine is not UV-active, the reaction is monitored by the disappearance of Phg-Gly-OH and the appearance of L-Phenylglycine (Phg) .[1]

-

System: HPLC with UV-Vis or DAD detector.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1][2]

-

Temperature: 25°C.

-

Detection: 210 nm (peptide bond) and 254 nm (phenyl ring specificity).[1]

Gradient Profile:

| Time (min) | % Mobile Phase B | Description |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 10.0 | 30 | Separation of Phg / Phg-Gly |

| 12.0 | 90 | Wash |

| 15.0 | 5 | Re-equilibration |[1]

Peak Identification:

-

L-Phg: Elutes earlier (more polar).

-

Phg-Gly-OH: Elutes later (more hydrophobic).[1]

-

Validation: Inject pure standards of L-Phg and Phg-Gly-OH to confirm retention times.

Data Analysis & Kinetic Modeling

A. Calculation of Initial Rates (

)

For each substrate concentration

B. Michaelis-Menten Fitting

Fit the

-

(Michaelis Constant): Indicates the affinity of the enzyme for Phg-Gly-OH.[1] A high

-

(Turnover Number): Calculated as

C. Comparative Analysis (The "Steric Probe")

To validate the steric hindrance hypothesis, compare the catalytic efficiency (

| Parameter | Phe-Gly-OH (Standard) | Phg-Gly-OH (Steric Probe) | Interpretation |

| Low (High Affinity) | High | Phg bulk hinders active site entry.[1] | |

| High | Low | Phg rigidity prevents optimal transition state alignment.[1] | |

| Reference (100%) | <1-5% | Quantifies the "metabolic stability" conferred by Phg.[1] |

References

-

Blandin, F., et al. (1991).[1][2] "Enzymatic synthesis of peptides: comparative study of the specificity of penicillin acylase." Journal of Molecular Catalysis.

-

Alkema, W.B.L., et al. (2000).[1][2] "Characterization of the beta-lactam binding site of penicillin acylase of Escherichia coli by structural and site-directed mutagenesis studies." Protein Engineering, Design and Selection.

-

Kasche, V. (1986).[1] "Mechanism and yields in enzyme catalyzed equilibrium and kinetically controlled synthesis of beta-lactam antibiotics and peptides."[1] Enzyme and Microbial Technology.

-

Wegman, M.A., et al. (2001).[1][2] "Hydrolysis of phenylglycine esters and amides by penicillin acylase." Biocatalysis and Biotransformation.

-

Standard Protocol for Aminopeptidase Assay. (2024).[1] Worthington Biochemical Corporation.[1]

Sources

- 1. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1015174B - Mfg. process for l-phenylglycine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Phg-gly-OH as a substrate for peptide transport studies

Application Note: Phg-Gly-OH as a UV-Detectable Substrate for Peptide Transport (PEPT1/PEPT2) Studies

Executive Summary

Subject: Utilization of L-Phenylglycyl-glycine (Phg-Gly-OH) as a non-radiolabeled, high-affinity probe for Proton-coupled Oligopeptide Transporters (POTs).

Scope: This guide details the physicochemical advantages of Phg-Gly-OH over the traditional radiolabeled standard (Gly-Sar), provides a validated Caco-2 uptake protocol, and outlines HPLC-UV detection parameters.

Key Value Proposition: While

Technical Background & Mechanism

The Transporter System (PEPT1/SLC15A1 & PEPT2/SLC15A2)

The mammalian peptide transporters PEPT1 (low affinity, high capacity; intestine) and PEPT2 (high affinity, low capacity; kidney/brain) function as tertiary active transporters. They utilize an inwardly directed proton (

-

Stoichiometry: Transport is electrogenic, typically involving the symport of one peptide molecule with one or more protons (

). -

Substrate Specificity: Highly promiscuous, accepting most di/tripeptides and peptidomimetic drugs (e.g.,

-lactams, Valacyclovir), provided they possess a free N-terminal amine and C-terminal carboxyl group (or bioisosteres).

Why Phg-Gly-OH? (The Phg Advantage)

L-Phenylglycine (Phg) differs from L-Phenylalanine (Phe) by the absence of a methylene (

-

UV Detectability: The aromatic ring allows direct UV detection, unlike Gly-Gly or Gly-Sar.

-

Stereochemical Probe: The proximity of the bulky phenyl ring to the peptide backbone in Phg-Gly-OH restricts conformational freedom. This makes it an excellent probe for mapping the "steric exclusion" zones of the PEPT1 binding pocket.

-

Affinity: Phg-Gly derivatives often exhibit

values in the low millimolar to micromolar range, comparable to or better than Gly-Sar (0.2–1.0 mM range for PEPT1).

Visualization of Transport Mechanism

The following diagram illustrates the proton-coupled symport mechanism utilized by PEPT1 to transport Phg-Gly-OH across the apical membrane.

Figure 1: Kinetic model of PEPT1-mediated transport. The proton gradient (pH 6.0 out / 7.4 in) drives the conformational shift of the transporter, moving Phg-Gly-OH into the cytosol.

Detailed Experimental Protocol

Objective: Quantify the uptake of Phg-Gly-OH in Caco-2 cells to determine kinetic parameters (

Materials & Reagents

-

Cell Line: Caco-2 cells (Passage 30–60).

-

Substrate: Phg-Gly-OH (L-Phenylglycyl-glycine), >98% purity.

-

Uptake Buffer (pH 6.0): 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose.

-

Wash Buffer (pH 7.4): 25 mM HEPES, 140 mM NaCl (same salts as above).

-

Stop Solution: Ice-cold PBS (Phosphate Buffered Saline).

-

Lysis Buffer: Methanol:Water (50:50 v/v) or 0.1% Triton X-100 (if not interfering with HPLC).

Workflow Diagram

Figure 2: Step-by-step workflow for the Phg-Gly-OH uptake assay.

Step-by-Step Procedure

Step 1: Cell Preparation

-

Seed Caco-2 cells in 24-well plates at a density of

cells/cm². -

Culture for 21 days to allow differentiation and expression of PEPT1. Change media every 2–3 days.

Step 2: Uptake Assay

-

Aspirate culture medium and wash cells twice with Uptake Buffer (pH 6.0) at 37°C.

-

Add 250 µL of Uptake Buffer containing Phg-Gly-OH (Concentration range: 0.1 mM – 10 mM for kinetics).

-

Incubate at 37°C for 10 minutes .

-

Note: Linearity must be established. 10 minutes is usually within the linear uptake phase for PEPT1.

-

-

Termination: Aspirate the uptake solution and immediately wash the monolayer 3 times with Ice-Cold Stop Solution (PBS) to halt transport and remove non-specifically bound peptide.

Step 3: Lysis & Extraction

-

Add 200 µL of 50% Methanol to each well.

-

Scrape cells or sonicate (5 mins) to ensure complete lysis.

-

Centrifuge lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect supernatant for HPLC analysis.

Step 4: HPLC-UV Quantification

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Gradient: 5% B to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV Absorbance at 214 nm (peptide bond) and 254 nm (phenyl ring confirmation).

-

Quantification: Compare peak area against a standard curve of Phg-Gly-OH prepared in lysis buffer.

Data Analysis & Interpretation

Calculating Kinetic Parameters

To determine the Michaelis-Menten constant (

-

Normalize: Convert raw HPLC concentrations to uptake rate (

): -

Subtract Passive Diffusion: If possible, perform a parallel assay at 4°C (where active transport is negligible) and subtract this value from the 37°C uptake.

-

Plot: Graph

(y-axis) vs. Substrate Concentration -

Fit: Use non-linear regression (GraphPad Prism or SigmaPlot) to the equation:

(Where

Comparative Data: Phg-Gly vs. Gly-Sar

| Feature | Gly-Sar (Standard) | Phg-Gly-OH (Alternative) |

| Detection | Radiometry ( | HPLC-UV (214/254 nm) |

| Cost | High (Isotopes + Waste disposal) | Low (Standard chemicals) |

| Stability | Extremely High (Hydrolysis resistant) | High (More stable than natural Phe-Gly) |

| Affinity ( | ~1.0 mM (PEPT1) | ~0.2 – 0.5 mM (PEPT1) |

| Primary Use | General transport marker | SAR studies, non-radioactive screening |

Troubleshooting & Critical Controls

-

Hydrolysis Check: Although Phg-Gly is relatively stable, intracellular peptidases can degrade it over long incubations. Always run a "Time Zero" lysate spike to verify recovery efficiency.

-

pH Specificity: PEPT1 requires an acidic microclimate. Ensure the apical buffer is strictly pH 5.5–6.0. If the pH drifts to 7.4, transport efficiency will drop by >80%.

-

Cell Integrity: Use Transepithelial Electrical Resistance (TEER) to ensure the monolayer is intact before the assay.[4] Values should be >300

.

References

-

Brandsch, M., et al. (2008). Transport of cyclic dipeptides and amino acid derivatives by the intestinal peptide transporter PEPT1.[5] Journal of Pharmacology and Experimental Therapeutics.

-

Daniel, H., & Kottra, G. (2004).[6] The proton oligopeptide cotransporter family SLC15 in physiology and pharmacology.[5] Pflügers Archiv.

-

Smith, D. E., et al. (2013).[5] Proton-coupled oligopeptide transporter family SLC15: Physiological, pharmacological and pathological implications.[5] Molecular Aspects of Medicine.[5]

-

Vig, B. S., et al. (2006). Human PEPT1 pharmacophore discovery using 3D-QSAR and molecular docking. Journal of Medicinal Chemistry.

-

Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[7] Nature Protocols.

Sources

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 5. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of mammalian proton-coupled peptide transporters [elifesciences.org]

- 7. diva-portal.org [diva-portal.org]

Application Note: Precision Synthesis of Fmoc-Phg-Gly-OH

Topic: Optimized Synthesis and Deprotection of Fmoc-Phg-Gly-OH Content Type: Detailed Application Note & Protocol Audience: Senior Researchers and Process Chemists

Overcoming Racemization in Sterically Hindered Phenylglycine Derivatives

Executive Summary

The synthesis of peptides containing L-Phenylglycine (Phg) presents a unique stereochemical challenge distinct from its homolog Phenylalanine (Phe). Unlike Phe, the

This guide details a high-fidelity protocol for synthesizing Fmoc-Phg-Gly-OH using 2-Chlorotrityl Chloride (2-CTC) resin. We utilize DIC/Oxyma Pure activation to maintain a neutral pH during coupling and provide a specialized "Short-Contact" deprotection strategy to preserve chiral integrity.

Critical Mechanistic Considerations

The Racemization Vector

The primary failure mode in Phg synthesis is the loss of chirality at the

-

Mechanism: Under basic conditions (e.g., presence of DIPEA or Piperidine), the acidic benzylic proton is abstracted, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture (L/D).

-

The "Danger Zone":

-

Activation: Standard HBTU/HATU protocols require tertiary bases (DIPEA/NMM), which drive racemization before the bond is formed.

-

Deprotection: Prolonged exposure to piperidine during Fmoc removal drives racemization of the already coupled Phg residue.

-

Resin Selection: 2-Chlorotrityl Chloride (2-CTC)

We select 2-CTC resin over Wang resin for three reasons:

-

Racemization-Free Loading: Loading Glycine (Gly) as the first residue avoids the risk of racemizing a C-terminal chiral amino acid.

-

Suppression of Diketopiperazine (DKP): The steric bulk of the trityl linker inhibits the back-biting attack common in dipeptide synthesis (especially with Gly), preventing premature cleavage.

-

Mild Cleavage: The protected fragment (Fmoc-Phg-Gly-OH) can be liberated using 1% TFA, leaving the Fmoc group and side-chain protectors intact for fragment condensation strategies.

Visual Workflow & Signaling Pathways

Diagram 1: Synthesis Logic & Racemization Avoidance

Caption: Workflow highlighting the critical divergence point where neutral coupling (DIC/Oxyma) prevents the racemization risk associated with basic activation.

Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| Fmoc-Gly-OH | >99% Purity | C-terminal residue (Achiral anchor). |

| Fmoc-L-Phg-OH | >99% Chiral Purity | The racemization-prone residue. |

| 2-Chlorotrityl Chloride Resin | 1.0–1.6 mmol/g | Acid-labile solid support. |

| DIC (Diisopropylcarbodiimide) | Synthesis Grade | Carbodiimide activator (Neutral). |

| Oxyma Pure | Ethyl (hydroxyimino)cyanoacetate | Additive to suppress racemization (Superior to HOBt). |

| Piperidine | Peptide Grade | Fmoc removal reagent.[1][2][3][4] |

| DCM / DMF | Anhydrous | Solvents.[2] |

Experimental Protocols

Protocol A: Resin Loading (Fmoc-Gly-2-CTC)

Objective: Immobilize Glycine without inducing DKP formation.

-

Swell Resin: Place 1.0 g of 2-CTC resin in a reactor. Add 10 mL DCM (dry) and swell for 20 mins. Drain.

-

Prepare Loading Solution: Dissolve Fmoc-Gly-OH (0.6 mmol, 0.6 eq relative to resin capacity) in 10 mL DCM. Add DIPEA (2.4 mmol, 4.0 eq).

-

Note: We use a lower equivalent of amino acid (0.6 eq) to control substitution levels and prevent aggregation.

-

-

Loading Reaction: Add solution to resin.[1][2][3][5] Agitate for 1 hour at room temperature.

-

Capping: Add 1 mL of Methanol (MeOH) to the reaction mixture (active ester quenching). Agitate for 15 mins.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Protocol B: Glycine Deprotection

Objective: Expose the N-terminal amine of Glycine.

-

Deprotect: Add 20% Piperidine in DMF (10 mL). Agitate for 5 mins. Drain.

-

Repeat: Add fresh 20% Piperidine/DMF. Agitate for 10 mins. Drain.

-

Note: Glycine is achiral; standard deprotection conditions are safe here.

-

-

Wash: Wash extensively with DMF (5x) and DCM (5x) to remove all traces of piperidine. Residual base is fatal to the stereochemistry of the next step.

Protocol C: Coupling Fmoc-Phg-OH (The "Neutral" Method)

Objective: Form the Phg-Gly bond without racemizing the incoming Phg.

Crucial Change: Do NOT use HATU/HBTU/DIPEA. The basic environment will racemize Fmoc-Phg-OH before it couples.

-

Reagent Calculation:

-

Fmoc-L-Phg-OH: 3.0 eq (relative to loaded Gly).

-

Oxyma Pure: 3.0 eq.[4]

-

DIC: 3.0 eq.

-

-

Activation (In-Situ):

-

Dissolve Fmoc-L-Phg-OH and Oxyma Pure in minimal DMF.

-

Add this solution to the resin-bound H-Gly-2-CTC.

-

Immediately add DIC.

-

Why? Pre-activation of Phg derivatives can lead to oxazolone formation (racemization). In-situ activation with DIC/Oxyma ensures the active ester reacts immediately with the resin amine.

-

-

Coupling: Agitate for 60–90 minutes at room temperature.

-

Monitoring: Perform a Kaiser Test. If positive (blue), recouple using the same method.

-

Wash: DMF (3x), DCM (3x).

Protocol D: Cleavage (Isolation of Fmoc-Phg-Gly-OH)

Objective: Release the protected dipeptide acid.

-

Preparation: Wash resin with DCM (5x) to remove DMF traces.

-

Mild Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

-

Cleavage: Add 10 mL of 1% TFA/DCM to resin. Agitate for 2 minutes.

-

Collection: Filter immediately into a flask containing 2 mL of 10% Pyridine in Methanol .

-

Reason: The pyridine neutralizes the TFA immediately, preventing acid-catalyzed removal of the trityl linker from remaining on the resin (which creates impurities) and protecting the Fmoc group.

-

-

Repeat: Repeat step 3-4 three times.

-

Work-up: Concentrate the combined filtrates under reduced pressure. Precipitate in cold water or ether to obtain Fmoc-Phg-Gly-OH .

Downstream Application: Fmoc Removal from Phg

If you intend to extend the peptide chain (e.g., to H-Phg-Gly-OH or X-Phg-Gly...), you must remove the Fmoc group from the Phg residue. This is the highest risk step for racemization.

Standard Protocol (20% Piperidine) will cause ~5-15% racemization of Phg.

Optimized "Short-Contact" Deprotection Protocol

-

Reagent: 20% Piperidine in DMF + 0.1 M HOBt .

-

Cycle 1: Add reagent. Agitate for 30 seconds . Drain immediately.

-

Cycle 2: Add reagent. Agitate for 3 minutes . Drain immediately.

-

Wash: Wash immediately and vigorously with DMF (5x).

-

Result: This minimizes the contact time of the free amine (after Fmoc is gone) with the base, preserving chirality.

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Doublet Peak in HPLC | Racemization of Phg (L-Phg vs D-Phg). | 1. Switch from HATU to DIC/Oxyma. 2. Use "Short-Contact" deprotection (Protocol 6). 3. Ensure loading temperature was not elevated. |

| Low Yield | DKP formation (loss of dipeptide from resin). | Ensure 2-CTC resin was used.[2][4] Avoid Wang resin. Do not leave the deprotected Gly-Resin sitting in DMF; couple Phg immediately. |

| Mass Spectrum +18 | Hydrolysis of active ester. | Wet solvents.[8] Dry DMF over molecular sieves. |

Diagram 2: Racemization Mechanism (Visual Reference)

Caption: Base-catalyzed abstraction of the benzylic proton leads to a planar intermediate, destroying stereochemical purity.

References

-

Steinauer, R., et al. "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science, 2012.

-

Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 2009.

-

Barlos, K., et al. "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides." International Journal of Peptide and Protein Research, 1991.

-

Merck / Sigma-Aldrich. "Peptide Resin Loading Protocols: 2-Chlorotrityl Chloride."

-

Luxembourg Bio Technologies. "Phenylglycine Racemization in Fmoc-based solid-phase peptide synthesis."

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. oxymapure.com [oxymapure.com]

- 5. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. cris.unibo.it [cris.unibo.it]

- 8. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

Application Notes & Protocols: Strategic Incorporation of D-Phenylalanylglycine (D-Phg-Gly-OH) into Peptidomimetics

Executive Summary

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, enabling researchers to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1] Among these valuable building blocks, D-phenylglycine (D-Phg) stands out for its ability to impart significant structural constraints and enhance resistance to enzymatic degradation.[2] This guide provides a comprehensive overview and detailed protocols for the incorporation of the dipeptide unit, D-Phenylalanylglycine (D-Phg-Gly-OH), into peptide sequences. We will explore the causality behind various synthetic choices, present validated protocols for both solid-phase and solution-phase synthesis, and offer expert insights into overcoming the unique challenges associated with sterically hindered amino acids.

The "Why": Rationale for Incorporating D-Phg-Gly-OH

The inclusion of a D-Phg residue offers a powerful tool for modulating the pharmacological properties of a peptide. Its bulky phenyl side chain, directly attached to the α-carbon, severely restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This conformational rigidity can lock a peptidomimetic into its bioactive conformation, leading to enhanced receptor affinity and selectivity.[3]

Furthermore, the D-configuration provides a critical defense against proteolysis. Most proteases are stereospecific for L-amino acid residues; the presence of a D-amino acid at or near a cleavage site effectively renders the peptide bond unrecognizable to these enzymes, thereby extending the molecule's in-vivo half-life.[2][4] Using a pre-formed D-Phg-Gly-OH dipeptide unit, rather than performing stepwise additions, can be an efficient strategy to bypass potentially difficult coupling steps and improve overall synthetic yield.[5]

Core Principles & Synthetic Challenges

The primary challenge in incorporating D-Phg is the significant steric hindrance posed by the α-phenyl group. This bulkiness can dramatically slow down the kinetics of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences.[6][7]

Key Considerations:

-

Coupling Reagent Selection: Standard carbodiimide activators (e.g., DIC) are often insufficient. More potent uronium/guanidinium salts such as HBTU, HATU, or COMU are required to achieve efficient acylation. These reagents form highly reactive intermediates that can overcome the steric barrier.[8]

-

Reaction Conditions: Extended coupling times and "double coupling" (repeating the coupling step with fresh reagents) are frequently necessary to drive the reaction to completion.

-

Racemization: While the α,α-disubstituted nature of D-Phg makes it less prone to racemization than other amino acids, the use of highly activating reagents and extended reaction times warrants careful monitoring. The choice of base can also influence stereochemical integrity.[9]

-

Synthesis Strategy: The decision to use a protected dipeptide building block (e.g., Fmoc-D-Phg-Gly-OH) versus a stepwise approach depends on the specific sequence and the availability of reagents. The dipeptide strategy simplifies the process by pre-forming the challenging D-Phg-Gly bond.[5]

Workflow for Peptidomimetic Synthesis Using a D-Phg-Gly Building Block

Below is a generalized workflow for incorporating a D-Phg-Gly unit via Solid-Phase Peptide Synthesis (SPPS).

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Methodologies & Experimental Protocols

We present protocols for the two most common synthetic methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for synthesizing peptides and peptidomimetics due to its efficiency and the ease of purification.[10][11] The growing peptide chain is anchored to an insoluble resin support, allowing for the use of excess reagents to drive reactions to completion, with byproducts and unreacted reagents simply washed away.[12]

Protocol 4.1.1: Fmoc-SPPS Incorporation of Fmoc-D-Phg-Gly-OH

This protocol assumes a synthesis scale of 0.1 mmol on a standard polystyrene resin (e.g., Wang or Rink Amide). Adjust volumes accordingly for different scales or resin loadings.

Materials & Reagents:

-

Fmoc-Rink Amide MBHA Resin (or other suitable resin)

-

Fmoc-D-Phg-Gly-OH

-

Other required Fmoc-protected amino acids

-

Coupling/Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N'-Diisopropylethylamine)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane)

-

Washing Solvents: Methanol (MeOH)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Monitoring: Ninhydrin (Kaiser) test solutions

Step-by-Step Procedure:

-

Resin Preparation:

-

Place 0.1 mmol of the resin in a suitable reaction vessel.

-

Swell the resin in DMF for 1 hour. Drain the DMF.[5]

-

-

Peptide Chain Elongation (Prior to D-Phg-Gly addition):

-

Perform standard Fmoc-SPPS cycles to build the peptide sequence C-terminal to the desired incorporation site.[10] Each cycle consists of:

-

Fmoc Deprotection: Add 20% piperidine in DMF. Agitate for 5 min, drain. Add fresh 20% piperidine in DMF, agitate for 15 min. Drain.[5]

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (0.3 mmol, 3 equiv.) with HBTU/HOBt (3 equiv.) and DIPEA (6 equiv.) in DMF for 1-2 minutes. Add this solution to the resin and agitate for 1-2 hours.[5]

-

Washing: Wash as described above.

-

Monitoring: Perform a Kaiser test. A blue bead color indicates a complete reaction (free secondary amine). If the test is negative (yellow beads), repeat the coupling step ("double coupling").

-

-

-

Incorporation of Fmoc-D-Phg-Gly-OH:

-

After the final deprotection to expose the N-terminal amine where the dipeptide will be attached, wash the resin thoroughly with DMF.

-

Activation: In a separate vial, dissolve Fmoc-D-Phg-Gly-OH (0.2 mmol, 2 equiv.), HATU (0.2 mmol, 2 equiv.), and DIPEA (0.4 mmol, 4 equiv.) in DMF. Note: Using a stronger activator like HATU and a slightly reduced equivalence can be beneficial for this sterically hindered coupling.

-

Coupling: Add the activated dipeptide solution to the resin. Agitate for a minimum of 4 hours at room temperature. For particularly difficult sequences, coupling overnight may be necessary.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Monitoring: Perform a Kaiser test. Due to the hindered nature of this coupling, a negative test is crucial. If incomplete, perform a second coupling with fresh reagents for another 4 hours.

-

-

Completion of Synthesis:

-

If additional amino acids are required N-terminal to the D-Phg-Gly unit, proceed with standard Fmoc-SPPS cycles.

-

Perform a final Fmoc deprotection step.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM (5x) and MeOH (3x), then dry under vacuum.

-

Add the cleavage cocktail (e.g., 3 mL for 0.1 mmol scale) to the dried resin.

-

Agitate gently at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

-

A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

-

Solution-Phase Synthesis

While less common for longer peptides, solution-phase synthesis offers advantages for large-scale production of shorter peptidomimetics and allows for purification of intermediates at each step.[13][14]

Protocol 4.2.1: Solution-Phase Coupling of Boc-D-Phg-OH to H-Gly-OMe

This protocol outlines a representative coupling to form a protected dipeptide, which can then be further elaborated.

Materials & Reagents:

-

Boc-D-Phg-OH

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

Coupling Reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Additive: HOBt (Hydroxybenzotriazole)

-

Base: N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution (NaHCO₃), 1M Hydrochloric acid (HCl), Brine

Step-by-Step Procedure:

-

Reactant Preparation:

-

In a round-bottom flask, dissolve Boc-D-Phg-OH (1.0 equiv.) in DCM or DMF.

-

Add HOBt (1.1 equiv.) and EDC (1.1 equiv.). Stir the mixture at 0 °C for 15 minutes to pre-activate.

-

In a separate flask, dissolve H-Gly-OMe·HCl (1.0 equiv.) in DCM and add NMM (1.1 equiv.) to neutralize the salt and free the amine.

-

-

Coupling Reaction:

-

Add the neutralized glycine methyl ester solution to the activated Boc-D-Phg-OH solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

-

-

Work-up and Extraction:

-

Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials and coupling byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The resulting crude product (Boc-D-Phg-Gly-OMe) can be purified by flash column chromatography on silica gel to yield the pure protected dipeptide.

-

-

Deprotection:

-

The Boc group can be removed using an acid like trifluoroacetic acid (TFA) in DCM to yield the free amine for subsequent couplings.[15]

-

The methyl ester can be saponified using a base like lithium hydroxide (LiOH) to yield the free carboxylic acid.

-

Data Presentation & Comparison

The choice of coupling reagent is paramount for successfully incorporating sterically demanding residues like D-Phg. Below is a comparative table summarizing the relative effectiveness of common coupling reagents.

| Coupling Reagent | Class | Relative Power | Typical Coupling Time for D-Phg | Key Considerations |

| DIC/HOBt | Carbodiimide | Standard | 8-24 hours | Often results in low yields for D-Phg; risk of side reactions. |

| HBTU/DIPEA | Uronium Salt | High | 2-6 hours | Industry standard; efficient but can pose a slight racemization risk.[5] |

| HATU/DIPEA | Guanidinium Salt | Very High | 1-4 hours | Highly effective for hindered couplings; more expensive but often worth the cost for difficult steps. |

| COMU/DIPEA | Immonium Salt | Very High | 1-4 hours | Excellent performance, generates water-soluble urea byproduct, simplifying purification.[8] |

Visualizing the Challenge: Steric Hindrance

The diagram below illustrates the steric clash that makes coupling to D-Phg difficult, emphasizing the need for potent activators.

Sources

- 1. longdom.org [longdom.org]

- 2. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. blog.mblintl.com [blog.mblintl.com]

- 8. biomatik.com [biomatik.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. bachem.com [bachem.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. peptide.com [peptide.com]

- 13. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bachem.com [bachem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization in Phg-Gly-OH Synthesis

Doc ID: TSC-PHG-001 Last Updated: 2026-02-09 Department: Peptide Chemistry Applications Status: Active[1][2]

Executive Summary: The "Phg Danger Zone"

The Problem: Phenylglycine (Phg) is chemically distinct from standard amino acids due to the phenyl ring attached directly to the

The Consequence: During the activation step of coupling Fmoc-Phg-OH to H-Gly-OH (or its derivatives), the use of standard bases (like DIPEA) or extended activation times often leads to racemization (conversion of L-Phg to D-Phg). This results in a diastereomeric mixture (L-Phg-Gly and D-Phg-Gly) that is difficult to purify.

The Solution: This guide provides a verified "Base-Minimization" protocol utilizing Oxyma Pure/DIC chemistry and Collidine (TMP) to suppress racemization to <1%.

Mechanism of Failure

To prevent racemization, you must understand the two primary pathways by which it occurs during Phg activation.

Diagram 1: Racemization Pathways of Activated Phg

Caption: Path A (Direct Enolization) is accelerated by the electron-withdrawing phenyl ring. Path B (Oxazolone) is common in carboxyl-activation. Both lead to loss of chirality if the coupling is slower than the proton abstraction.

Reagent Selection Strategy

The choice of coupling reagents is the single most critical variable. Standard HBTU/DIPEA protocols are contraindicated for Phg.

Comparative Reagent Performance Data

| Component | Standard (High Risk) | Optimized (Low Risk) | Technical Rationale |

| Activator | HBTU / HATU | DIC (Diisopropylcarbodiimide) | Uronium salts (HATU) require base to function. Carbodiimides (DIC) can function in near-neutral conditions.[3] |

| Additive | HOBt / HOAt | Oxyma Pure | Oxyma Pure is more acidic (pKa 4.60) than HOBt, suppressing the formation of the oxazolone intermediate while accelerating coupling speed. |

| Base | DIPEA / NMM | TMP (Collidine) or None | DIPEA is a strong base that rapidly abstracts the |

| Solvent | DMF | DCM/DMF (1:1) | DCM (Dichloromethane) has a lower dielectric constant than DMF, which destabilizes the charged enolate intermediate, reducing racemization. |

Optimized Protocol: Synthesis of Phg-Gly-OH

Objective: Synthesize Fmoc-Phg-Gly-OH (or ester) with >99% optical purity. Prerequisite: Glycine must be C-protected (e.g., H-Gly-OtBu or H-Gly-2-Cl-Trt Resin).

Workflow Diagram

Caption: The "Cold & Neutral" Protocol. Maintaining 0°C during activation is crucial to kinetic control.

Step-by-Step Procedure

-

Preparation:

-

Chill solvents (DCM and DMF) to 0°C.

-

Ensure H-Gly-OtBu (or resin) is ready. If using Gly-HCl salt, you must neutralize it separately before addition (see Note A).

-

-

Activation (The Critical Step):

-

In a round-bottom flask, dissolve Fmoc-Phg-OH (1.0 mmol) and Oxyma Pure (1.0 mmol) in 1:1 DCM/DMF (5 mL).

-

Stir at 0°C for 2 minutes.

-

Add DIC (1.0 mmol) dropwise.

-

CRITICAL: Allow to activate for exactly 3 minutes at 0°C. Do not exceed 5 minutes.

-

-

Coupling:

-

Add the H-Gly-OtBu (1.0 mmol) solution immediately to the activated mixture.

-

Base Check: If using H-Gly-OtBu free base, NO additional base is required.

-

Note A: If using H-Gly-OtBu·HCl, add Collidine (TMP) (1.0 mmol) to the Gly solution before combining with Phg. Do not use DIPEA.

-

-

Completion:

-

Stir at 0°C for 1 hour, then allow to warm to room temperature for 2-4 hours.

-

Monitor via HPLC/TLC.

-

Troubleshooting & FAQs

Q1: My final product has 15-20% D-isomer. What went wrong?

Diagnosis: You likely used a base (DIPEA) during the activation step or used a uronium reagent (HATU/HBTU). Fix: Switch to the DIC/Oxyma method described above. If you must use HATU, use Collidine instead of DIPEA and cool to 0°C.

Q2: Can I use HOBt instead of Oxyma?

Answer: Yes, but Oxyma is superior. Literature confirms Oxyma/DIC reduces racemization in Phg couplings to ~1.1%, whereas HOBt/DIC can result in 3-9% racemization depending on conditions.

Q3: Why use DCM? I usually use pure DMF.

Answer: DMF is a polar aprotic solvent that solvates cations well, leaving the enolate anion "naked" and more reactive (prone to racemization). DCM is less polar, which helps destabilize the transition state leading to racemization. A 1:1 mix balances solubility (DMF) with stability (DCM).

Q4: My yield is low using the base-free DIC method.

Answer: Carbodiimide couplings are slower than HATU.

-

Troubleshoot: Ensure your concentration is high (0.2M - 0.5M).

-

Troubleshoot: If the reaction is too slow, add 0.1 eq of Collidine . This acts as a "proton shuttle" to accelerate the reaction without causing significant racemization.

References

-

Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.

-

Elsawy, M. A., et al. (2012).[4] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science.

-

Carpino, L. A., et al. (2010). The effect of base on racemization of acid-labile amino acids. Journal of Organic Chemistry.

-

Steinauer, R., et al. (1989). Racemization suppression by copper(II) chloride in peptide synthesis. Chemistry Letters.

-

Merck Millipore (Novabiochem). Oxyma Pure Technical Bulletin.

Sources

improving solubility of Phg-gly-OH in aqueous buffers

<

Welcome to the technical support guide for Phenylglycyl-glycine (Phg-gly-OH). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this dipeptide. We will explore the chemical principles governing its solubility and provide step-by-step protocols to ensure successful preparation of your aqueous solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of Phg-gly-OH.

Q1: What is Phg-gly-OH and why is its solubility a concern?

Phg-gly-OH, or Phenylglycyl-glycine, is a dipeptide composed of L-phenylglycine and glycine. Like many peptides, its solubility in aqueous buffers can be challenging. The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2), as well as a non-polar phenyl group. This combination makes its solubility highly dependent on the pH of the solution.

Q2: What is a zwitterion and how does it relate to Phg-gly-OH solubility?

A zwitterion is a molecule that has both a positive and a negative electrical charge, yet its net charge is zero.[1][2] Phg-gly-OH exists as a zwitterion at a specific pH known as the isoelectric point (pI).[1][2][3] At its pI, the molecule has minimal interaction with water molecules, leading to its lowest aqueous solubility. The key to dissolving Phg-gly-OH is to work at a pH that is sufficiently far from its pI.

Q3: How do I estimate the isoelectric point (pI) for Phg-gly-OH?

The pI is calculated by averaging the pKa values of the ionizable groups.[2][4] For a simple dipeptide like Phg-gly-OH, we consider the N-terminal amino group and the C-terminal carboxyl group.

| Ionizable Group | Estimated pKa |

| C-terminal Carboxyl (-COOH) | ~2.3 - 3.5 |

| N-terminal Amino (-NH3+) | ~8.0 - 9.6 |

These are typical ranges for dipeptides. The exact pKa values for Phg-gly-OH can vary slightly.

Calculation: pI ≈ (pKa_COOH + pKa_NH3+) / 2 Estimated pI: ≈ (3.0 + 8.5) / 2 = 5.75

This estimation suggests that Phg-gly-OH will be least soluble in buffers with a pH around 5.5 to 6.0.

Q4: I tried dissolving Phg-gly-OH in pure water and it didn't work. Why?

Dissolving a zwitterionic compound in unbuffered, deionized water can be difficult because the peptide itself can shift the local pH towards its isoelectric point, causing it to precipitate. It is almost always better to use a buffered solution or to adjust the pH as the first step.

Part 2: Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems.

Problem 1: My Phg-gly-OH powder is not dissolving in my neutral buffer (e.g., PBS pH 7.4).

Causality: At pH 7.4, which is relatively close to the estimated pI of ~5.75, the net charge on the molecule is low, limiting its solubility. The hydrophobic phenyl group also resists solvation in a neutral aqueous environment. The number and type of ionic charges on a peptide are primary determinants of its aqueous solubility.

Solution Workflow:

Caption: pH-dependent ionization states and solubility of Phg-gly-OH.

As shown in the diagram, moving the pH away from the isoelectric point increases the net charge on the molecule. This enhanced charge allows for stronger, more favorable interactions with polar water molecules, leading to a significant increase in solubility.

References

-

Biocompare. Glycine Buffers. Accessed February 9, 2026. [Link]

-

JPT Peptide Technologies. Peptide Solubilization. Accessed February 9, 2026. [Link]

-

Bio Basic. Peptide Solubility | Peptide Synthesis. Accessed February 9, 2026. [Link]

-

Synpeptide. Guidelines for Peptide Dissolving. Accessed February 9, 2026. [Link]

-

SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. Accessed February 9, 2026. [Link]

-